![molecular formula C17H23Cl2NO4S B2588846 2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 2097894-08-9](/img/structure/B2588846.png)
2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate receptor antagonist. It was first synthesized in the late 1970s by scientists at Merck & Co. as part of a program to develop new drugs for the treatment of Alzheimer's disease. However, it was soon discovered that MK-801 had powerful analgesic and anesthetic properties, and it has since been widely used in scientific research to study the mechanisms of pain, memory, and learning.
Wissenschaftliche Forschungsanwendungen
Thermal, Optical, and Structural Studies
Compounds related to the title chemical, involving piperidine and dichlorophenyl groups, have been synthesized and characterized through spectroscopic techniques, X-ray diffraction studies, and theoretical calculations. For instance, a compound was studied for its thermal stability, revealing a stable structure in a specific temperature range. These studies provide insights into the design of materials with potential applications in materials science and chemistry (C. S. Karthik et al., 2021).
Photocatalytic Mineralization
Research has been conducted on the photocatalytic mineralization of compounds like diclofop-methyl, which shares a structural component (dichlorophenoxy) with the title compound. This process involves the degradation of organic pollutants under UV light, indicating potential environmental applications for similar chemicals in treating wastewater or removing environmental contaminants (L. G. Gomathi Devi & G. Krishnamurthy, 2009).
Catalysis and Chemical Reactions
Studies on catalysis and chemical reactions, including hydrodesulfurization and hydrodenitrogenation, involve complex organic molecules with functionalities similar to those in the title compound. These reactions are crucial for refining processes and the synthesis of clean fuels, showcasing the relevance of such compounds in industrial chemistry and catalysis (R. Prins et al., 2006).
Electrochemical Studies
The electrooxidation of dichlorophenols has been explored, shedding light on mechanisms that could be relevant for the electrochemical applications of related compounds. Such studies contribute to understanding the electrochemical behavior of chlorinated organic compounds, with implications for environmental monitoring and electrochemical synthesis (M. Ureta-Zañartu et al., 2002).
Fungicidal Activity
Research on compounds with chlorophenoxy and piperidinyl groups has shown fungicidal activity, suggesting potential applications in agriculture for the control of fungal diseases. Such studies underscore the importance of chemical synthesis and biological activity screening for the development of new agrochemicals (A. Kuzenkov & V. Zakharychev, 2009).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO4S/c1-12(2)11-25(22,23)14-4-3-7-20(9-14)17(21)10-24-16-6-5-13(18)8-15(16)19/h5-6,8,12,14H,3-4,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSXJFHSCMUQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

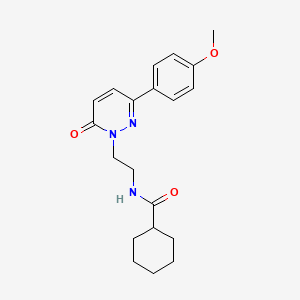
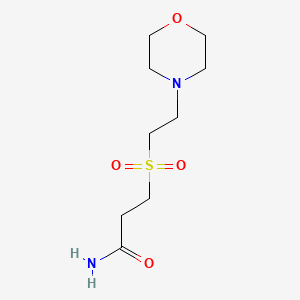
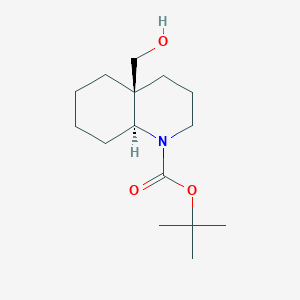
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2588769.png)
![(6-chloro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2588772.png)


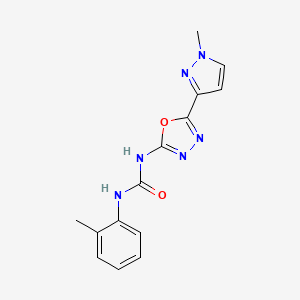
![N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2588779.png)
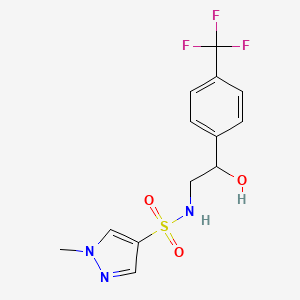
![2-Chloro-N-(1-hydroxyhex-4-yn-2-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B2588781.png)


![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2588785.png)